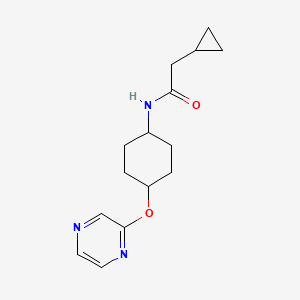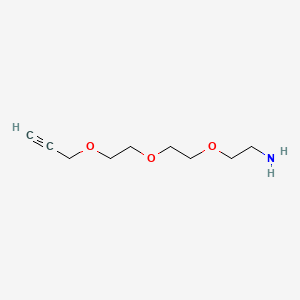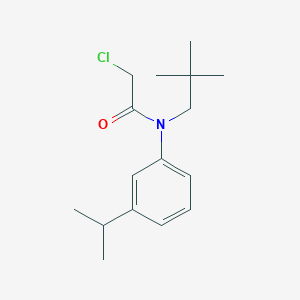
8-(Cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C19H29N5O4 and its molecular weight is 391.472. The purity is usually 95%.
BenchChem offers high-quality 8-(Cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Regioselective Synthesis : The compound is involved in regioselective synthesis processes. For instance, 6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, a related compound, is used in various synthesis reactions, producing heterocycles like 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione and 1,3-dimethyl-5-oxabicyclo[3.3.1]nonano[3,2-d]pyrimidine-2,4-dione under different conditions (Majumdar et al., 2001).
Hetero-Diels-Alder Reactions : This compound is potentially involved in hetero-Diels-Alder reactions. Similar compounds, like cyclohexane-1,3-dione, are used in the synthesis of novel indeno[1,2-b]chromenone derivatives, showcasing its utility in creating complex molecular structures (Meena et al., 2018).
Photocycloaddition Reactions : In the field of photochemistry, derivatives of this compound are utilized in the preparation of photoresponsive cyclobutanocrown ethers through intramolecular [2+2]photocycloaddition (Akabori et al., 1988).
Molecular Synthesis and Structural Analysis
Multi-Component Reactions : The compound is useful in multi-component reactions, such as the synthesis of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. This illustrates its versatility in creating diverse molecular structures (Barakat et al., 2016).
Catalyzed Synthesis of Polycyclic Compounds : It can play a role in the catalyzed synthesis of complex polycyclic compounds, such as fused 5H-Chromeno[3,2-c]quinoline-6,8(7H,9H)-dione derivatives. This demonstrates its application in advanced synthetic chemistry (Shen et al., 2016).
Analytical Studies and Characterization : Analytical studies involving similar compounds offer insights into their structural and electronic properties, which are crucial for understanding their behavior in various reactions and potential applications (Barakat et al., 2018).
Thiamine Diphosphate Enzyme Family : Related compounds are investigated for their role in the degradation pathways involving enzymes from the Thiamine Diphosphate (ThDP) family, highlighting its biological relevance (Steinbach et al., 2011).
Novel Anticoagulant Synthesis : Compounds with a similar structural framework are synthesized as potential anticoagulants, showcasing the medical and pharmaceutical research applications (Ganguly et al., 2013).
Propriétés
IUPAC Name |
8-(cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4/c1-4-10-28-12-14(25)11-24-15-16(22(2)19(27)23(3)17(15)26)21-18(24)20-13-8-6-5-7-9-13/h4,13-14,25H,1,5-12H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUQFQONRGTXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756446.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2756450.png)

![5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)

![N-(2,2-dimethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756455.png)

![2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)




